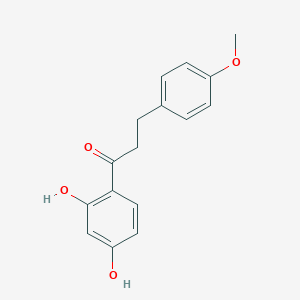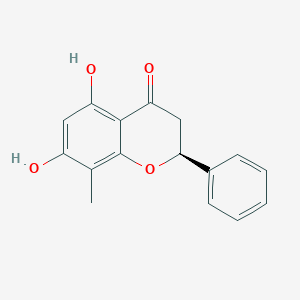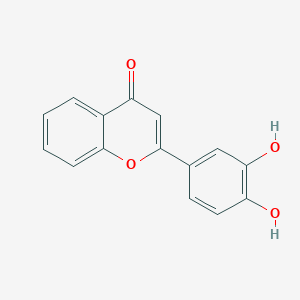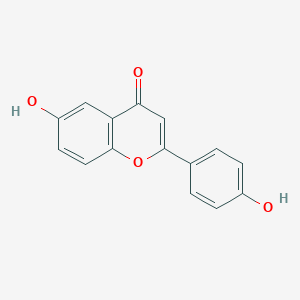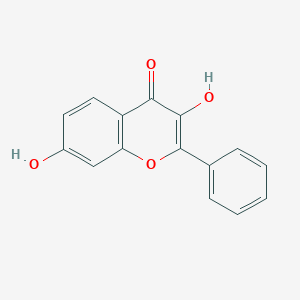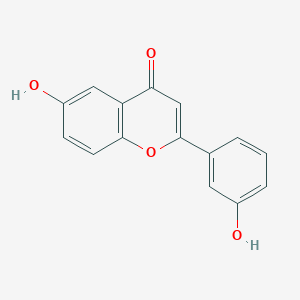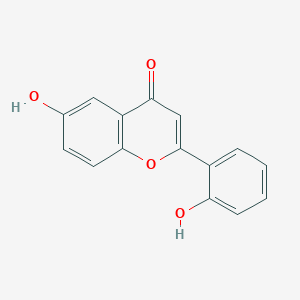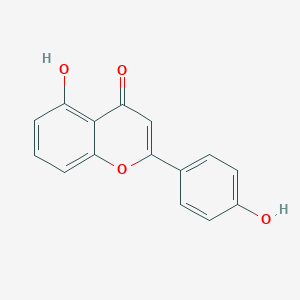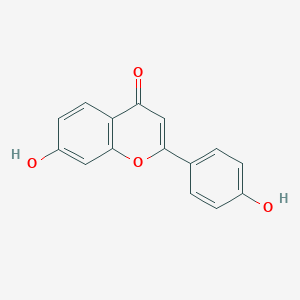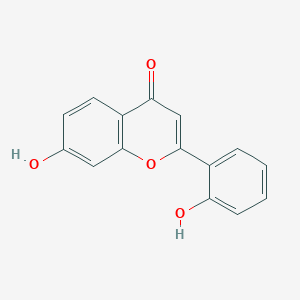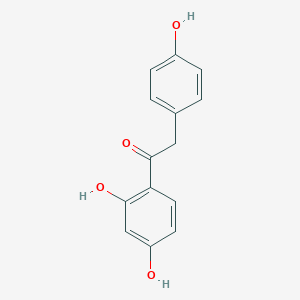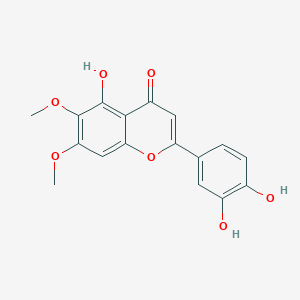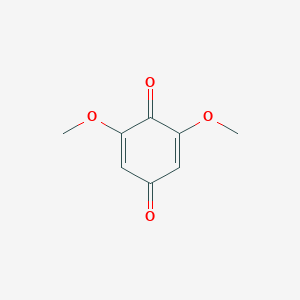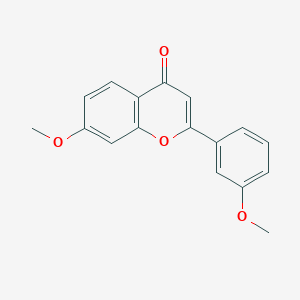
7,3'-Dimethoxyflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,3'-Dimethoxyflavone, also known as flavokawain B, is a naturally occurring chalcone found in the kava plant. It has gained significant attention in recent years due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 7,3'-Dimethoxyflavone is not fully understood. However, it has been shown to modulate various signaling pathways in the body, including the MAPK/ERK pathway and the NF-κB pathway. It has also been shown to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX, which are involved in inflammation.
Effets Biochimiques Et Physiologiques
7,3'-Dimethoxyflavone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory conditions such as arthritis. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 7,3'-Dimethoxyflavone is that it is a naturally occurring compound, which may make it more easily accessible for research purposes. Additionally, it has been shown to have a wide range of potential therapeutic properties, which may make it useful in a variety of research applications. However, one limitation is that its mechanism of action is not fully understood, which may make it more difficult to study.
Orientations Futures
There are many potential future directions for research on 7,3'-Dimethoxyflavone. One area of interest is its potential as a treatment for cancer. Further research is needed to determine its efficacy and safety as a cancer treatment. Additionally, its neuroprotective properties make it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease. Further research is needed to determine its potential in this area. Finally, its anti-inflammatory and anti-microbial properties make it a potential candidate for the treatment of a variety of inflammatory and infectious diseases. Further research is needed to determine its potential in these areas.
Méthodes De Synthèse
7,3'-Dimethoxyflavone can be synthesized through a variety of methods, including the use of chalcone synthase enzymes, chemical synthesis, and extraction from the kava plant. The most common method involves the use of chalcone synthase enzymes, which catalyze the condensation of a ketone and a phenol to form a chalcone. This chalcone is then cyclized to form 7,3'-Dimethoxyflavone.
Applications De Recherche Scientifique
7,3'-Dimethoxyflavone has been shown to possess a wide range of potential therapeutic properties. It has been studied for its anti-cancer, anti-inflammatory, anti-microbial, and anti-oxidant effects. Additionally, it has been shown to have neuroprotective properties and may have potential as a treatment for neurological disorders such as Alzheimer's disease.
Propriétés
Numéro CAS |
6802-49-9 |
|---|---|
Nom du produit |
7,3'-Dimethoxyflavone |
Formule moléculaire |
C17H14O4 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
7-methoxy-2-(3-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C17H14O4/c1-19-12-5-3-4-11(8-12)16-10-15(18)14-7-6-13(20-2)9-17(14)21-16/h3-10H,1-2H3 |
Clé InChI |
GUHXVSRRBMHSSC-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=CC=C3)OC |
SMILES canonique |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=CC=C3)OC |
Autres numéros CAS |
6802-49-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



